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Compound of Interest

Compound Name: SB-747651A dihydrochloride

Cat. No.: B10769026 Get Quote

SB-747651A dihydrochloride is a potent, ATP-competitive inhibitor of Mitogen- and Stress-

Activated Kinase 1 (MSK1).[1] It is a valuable tool for studying the cellular functions of MSK1, a

nuclear protein kinase involved in the regulation of transcription downstream of the ERK1/2 and

p38α MAPK signaling pathways.[2][3] Understanding the selectivity and off-target effects of this

inhibitor is crucial for the accurate interpretation of experimental results. This guide provides a

detailed comparison of SB-747651A's cross-reactivity profile with other kinase inhibitors and

outlines the experimental protocols used for its characterization.

Cross-Reactivity Profile of SB-747651A
Dihydrochloride
SB-747651A inhibits MSK1 with a half-maximal inhibitory concentration (IC50) of 11 nM in in

vitro kinase assays.[1][2][4] However, like many kinase inhibitors, it can interact with other

kinases, particularly those with structurally similar ATP-binding pockets.[5] A screening against

a panel of 117 protein kinases revealed that at a concentration of 1 μM, SB-747651A also

significantly inhibits four other kinases with similar potency to MSK1.[2][3]
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Target Kinase IC50 (nM) Notes

MSK1 (Primary Target) 11
Potent, ATP-competitive

inhibition.[1][2]

PRK2 Similar potency to MSK1

Also known as double-

stranded-RNA-dependent

protein kinase 2.[2][3]

RSK1 Similar potency to MSK1 Ribosomal S6 Kinase 1.[2][3]

p70S6K Similar potency to MSK1 Also known as S6 Kinase.[2][3]

ROCK-II Similar potency to MSK1
Rho-associated protein kinase

2.[2][3]

In cellular assays, SB-747651A effectively inhibits MSK activity at concentrations of 5-10 μM.[2]

[4]

Comparison with Alternative MSK Inhibitors
SB-747651A demonstrates improved selectivity compared to older, more commonly used MSK

inhibitors such as H89 and Ro 31-8220, both of which are known for their multiple off-target

effects.[2][3]
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Inhibitor Primary Target(s) Known Off-Targets Selectivity Profile

SB-747651A MSK1

PRK2, RSK1,

p70S6K, ROCK-II[1]

[2][6]

Improved selectivity

over H89 and Ro 31-

8220.[2]

H89 PKA, MSK Multiple kinases

Known to have

multiple off-target

effects, limiting its use

as a specific MSK

inhibitor.[2]

Ro 31-8220 PKC, MSK Multiple kinases

Also has numerous

off-target effects,

making it a less

specific tool for

studying MSK

function.[2]

Signaling Pathway of MSK1 Activation and
Substrate Phosphorylation
MSK1 is activated by the upstream kinases ERK1/2 and p38α MAPK.[2] Once activated, MSK1

phosphorylates downstream targets, including the transcription factor CREB (cAMP-response-

element-binding protein) and Histone H3, thereby regulating gene expression.[2][3]
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Caption: MSK1 signaling pathway and the inhibitory action of SB-747651A.

Experimental Protocols
In Vitro Kinase Inhibition Assay

This protocol is a generalized method for determining the IC50 value of an inhibitor against a

specific kinase.

Preparation of Reagents:

Prepare a reaction buffer containing necessary salts, DTT, and ATP.

Dilute the kinase to a working concentration in the reaction buffer.

Prepare serial dilutions of the inhibitor (e.g., SB-747651A) in DMSO.
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Prepare the peptide substrate specific for the kinase.

Assay Procedure:

Add the kinase and the inhibitor to the wells of a microplate and incubate for a

predetermined time (e.g., 10-15 minutes) at room temperature to allow for binding.

Initiate the kinase reaction by adding the peptide substrate and radiolabeled ATP (e.g., [γ-

³²P]ATP).

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific

duration.

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Transfer a portion of the reaction mixture onto a filter paper and wash extensively to

remove unincorporated ATP.

Data Analysis:

Measure the radioactivity incorporated into the peptide substrate using a scintillation

counter.

Calculate the percentage of kinase activity relative to a control (no inhibitor).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: Workflow for an in vitro kinase inhibition assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10769026?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
SB-747651A is a potent inhibitor of MSK1 and a valuable research tool with significantly

improved selectivity over older inhibitors like H89 and Ro 31-8220.[2] However, researchers

should be aware of its cross-reactivity with other kinases, including PRK2, RSK1, p70S6K, and

ROCK-II, especially when used at higher concentrations.[1][2][6] Careful experimental design,

including the use of appropriate concentrations and confirmatory experiments, is essential for

attributing observed biological effects specifically to the inhibition of MSK1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10769026?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

